

Assessing the Selectivity Profile of SR10067: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: SR10067

Cat. No.: B1399069

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For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential in vivo effects. This guide provides a comprehensive comparison of the selectivity profile of **SR10067**, a potent synthetic agonist of the nuclear receptors REV-ERB α and REV-ERB β , with other commonly used REV-ERB agonists.

SR10067 has emerged as a valuable tool for investigating the physiological roles of REV-ERB in regulating circadian rhythms, metabolism, and inflammation. Its utility, however, is intrinsically linked to its specificity for its intended targets. This guide presents available data on its binding affinity, functional potency, and off-target interactions, alongside detailed experimental protocols to aid in the critical evaluation and replication of these findings.

Comparative Selectivity of REV-ERB Agonists

The following table summarizes the reported binding affinities (IC₅₀ values) of **SR10067** and alternative REV-ERB agonists, SR9009 and SR9011, for the two REV-ERB isoforms. Lower IC₅₀ values indicate higher potency.

Compound	REV-ERB α IC50 (nM)	REV-ERB β IC50 (nM)	Reference
SR10067	170	160	[1]
SR9009	670	800	[2][3]
SR9011	790	560	[4]

Key Observation: **SR10067** demonstrates significantly higher potency for both REV-ERB α and REV-ERB β compared to the earlier generation compounds, SR9009 and SR9011.

While comprehensive, publicly available broad-panel selectivity screening data for **SR10067** is limited, some information regarding the off-target profile of related compounds exists. For instance, SR9009 and SR9011 have been reported to exhibit off-target activity at the Liver X Receptor α (LXR α) at a concentration of 10 μ M. In contrast, one study indicated that SR9011 showed no activity at other nuclear receptors. Another REV-ERB agonist, SR12418, was reported to have minimal off-target activity in a CEREP (Eurofins) panel of 84 G-protein coupled receptors, ion channels, and transporters, though the specific data has not been published. The absence of a publicly available, comprehensive selectivity screen for **SR10067** represents a current data gap and a limitation in its full characterization.

Experimental Methodologies

To ensure the reproducibility and critical evaluation of selectivity data, detailed experimental protocols for key assays are provided below.

Radioligand Binding Assay for REV-ERB α/β

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the REV-ERB receptor, providing a measure of its binding affinity (K_i).

Step	Procedure	Details
1	Membrane Preparation	<ul style="list-style-type: none">- Cells or tissues expressing REV-ERBα or REV-ERBβ are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).- The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
2	Binding Reaction	<ul style="list-style-type: none">- In a 96-well plate, incubate the prepared membranes with a known concentration of a suitable radioligand (e.g., a tritiated REV-ERB agonist) and varying concentrations of the test compound (SR10067 or alternatives).- The total reaction volume is typically 200-250 μL.
3	Incubation	<ul style="list-style-type: none">- Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation.
4	Filtration	<ul style="list-style-type: none">- Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

5

Detection

- Dry the filter plate and add a scintillation cocktail.- Quantify the radioactivity on the filters using a scintillation counter (e.g., a MicroBeta counter).

6

Data Analysis

- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).- Convert the IC₅₀ value to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

REV-ERB α / β Co-transfection and Luciferase Reporter Assay

This cell-based functional assay measures the ability of a compound to modulate the transcriptional repressor activity of REV-ERB.

Step	Procedure	Details
1	Cell Culture & Seeding	<ul style="list-style-type: none">- Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.- Seed the cells into 96-well plates at a density that will result in 50-80% confluency at the time of transfection.
2	Co-transfection	<ul style="list-style-type: none">- Prepare a transfection mixture containing:<ul style="list-style-type: none">- A reporter plasmid with a luciferase gene under the control of a REV-ERB response element (e.g., from the Bmal1 promoter).- An expression plasmid for REV-ERBα or REV-ERBβ.- A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.- Transfect the cells using a suitable transfection reagent (e.g., Lipofectamine).
3	Compound Treatment	<ul style="list-style-type: none">- After a post-transfection incubation period (e.g., 24 hours), treat the cells with varying concentrations of the test compound (SR10067 or alternatives).
4	Cell Lysis	<ul style="list-style-type: none">- After a suitable incubation time with the compound (e.g., 24 hours), wash the cells with PBS and then lyse them using

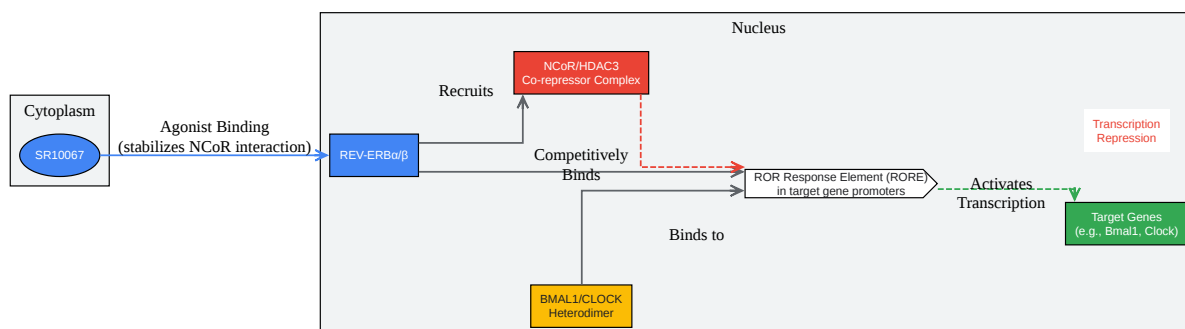
a specific lysis buffer to release the reporter enzymes.

5	Luminescence Measurement	- Add the appropriate luciferase substrate to the cell lysates.- Measure the luminescence signal using a luminometer. If a dual-reporter system is used, measure both signals sequentially.
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6	Data Analysis	- Normalize the firefly luciferase signal (from the REV-ERB reporter) to the control reporter signal (e.g., Renilla luciferase).- Plot the normalized luciferase activity against the compound concentration to determine the EC50 or IC50 value, representing the compound's functional potency.
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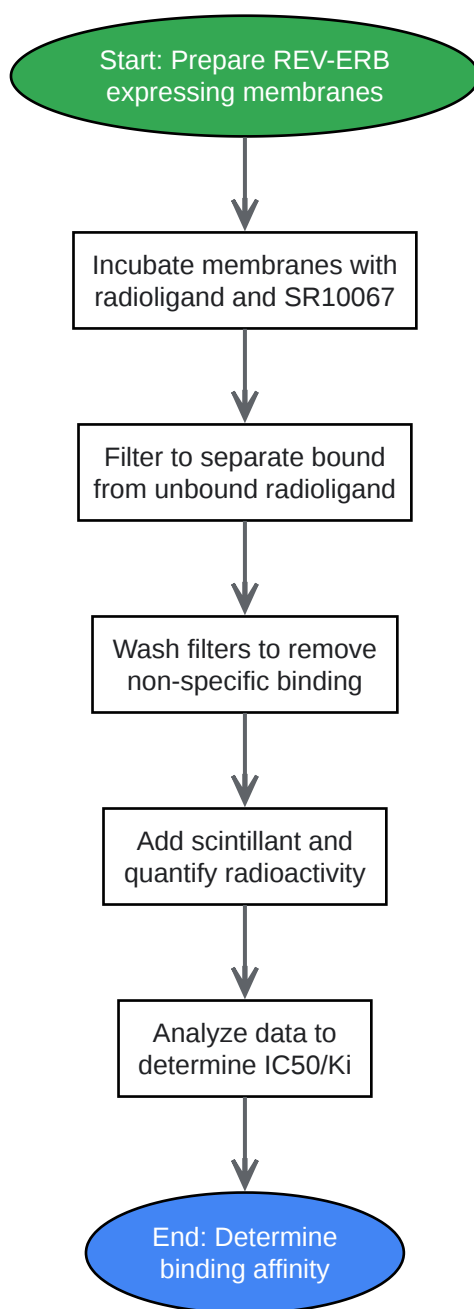
Visualizing Key Pathways and Workflows

To further clarify the mechanisms and procedures involved, the following diagrams illustrate the REV-ERB signaling pathway and the experimental workflows.



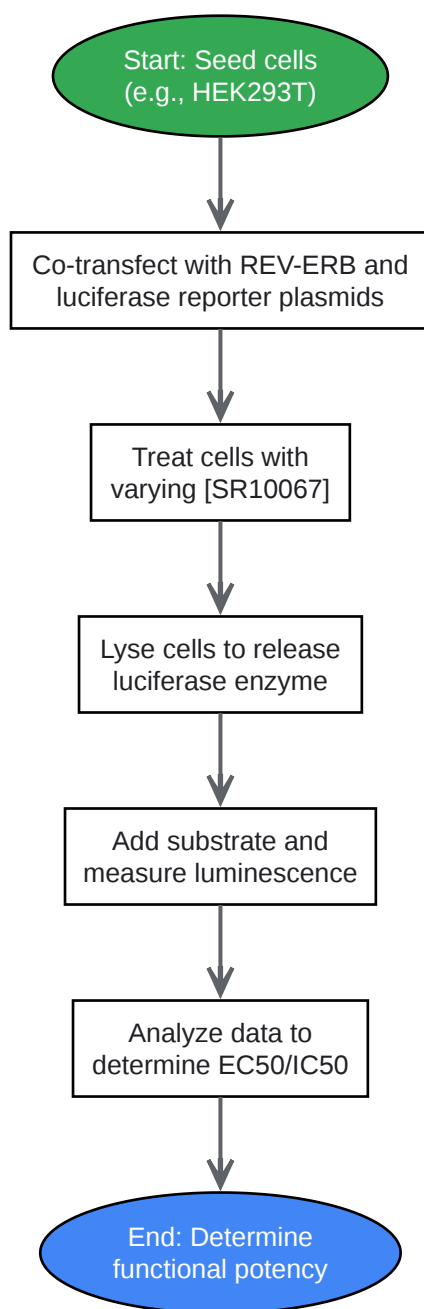
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Figure 1: Simplified REV-ERB signaling pathway.



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Figure 2: Radioligand binding assay workflow.



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Figure 3: Luciferase reporter assay workflow.

Conclusion

SR10067 is a significantly more potent REV-ERB α and REV-ERB β agonist than earlier compounds like SR9009 and SR9011. This increased potency makes it a valuable tool for studying REV-ERB biology. However, the lack of a comprehensive and publicly available broad-

panel selectivity screen for **SR10067** is a notable limitation. Researchers should exercise caution and consider the potential for off-target effects, particularly when using the compound at higher concentrations. The provided experimental protocols offer a framework for independent verification of its selectivity profile and for the characterization of new REV-ERB modulators. Future studies providing a comprehensive off-target profile for **SR10067** will be crucial for the continued confident use of this compound in the scientific community.

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